molecular formula C14H14N2O3 B14645328 Methyl 4-(2,4-diaminophenoxy)benzoate CAS No. 55959-34-7

Methyl 4-(2,4-diaminophenoxy)benzoate

Cat. No.: B14645328
CAS No.: 55959-34-7
M. Wt: 258.27 g/mol
InChI Key: TXMGZSVHZMVSBF-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-diaminophenoxy)benzoate is an organic compound with the molecular formula C14H14N2O3 It is a derivative of benzoic acid and contains both amine and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,4-diaminophenoxy)benzoate typically involves the esterification of 4-(2,4-diaminophenoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-(2,4-diaminophenoxy)benzoic acid+methanolacid catalystMethyl 4-(2,4-diaminophenoxy)benzoate+water\text{4-(2,4-diaminophenoxy)benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(2,4-diaminophenoxy)benzoic acid+methanolacid catalyst​Methyl 4-(2,4-diaminophenoxy)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-diaminophenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitro groups.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 4-(2,4-diaminophenoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2,4-diaminophenoxy)benzoate involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can affect various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3,4-diaminophenoxy)benzoate
  • Methyl 4-(2-formylphenoxy)benzoate
  • Methyl 4-(3,4-dihydroxyphenoxy)benzoate

Uniqueness

Methyl 4-(2,4-diaminophenoxy)benzoate is unique due to the presence of two amine groups in specific positions on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

55959-34-7

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

methyl 4-(2,4-diaminophenoxy)benzoate

InChI

InChI=1S/C14H14N2O3/c1-18-14(17)9-2-5-11(6-3-9)19-13-7-4-10(15)8-12(13)16/h2-8H,15-16H2,1H3

InChI Key

TXMGZSVHZMVSBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)N

Origin of Product

United States

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